REACTION_SMILES
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[CH2:22]1[CH2:23][CH:24]=[CH:25][CH2:26][CH2:27]1.[CH2:30]([Cl:31])[Cl:32].[CH3:1][O:2][c:3]1[c:4]([O:17][CH2:18][CH2:19][O:20][CH3:21])[cH:5][c:6]([N+:14]([O-:15])=[O:16])[c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:13]1.[CH3:28][OH:29]>>[CH3:1][O:2][c:3]1[c:4]([O:17][CH2:18][CH2:19][O:20][CH3:21])[cH:5][c:6]([NH2:14])[c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(OC)c(OCCOC)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(OC)c(OCCOC)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |